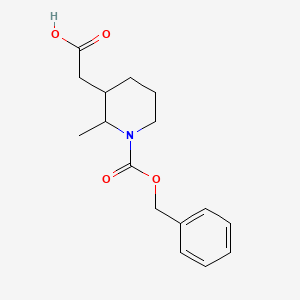

2,6-二氟-N-(3-羟基-3-苯基丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

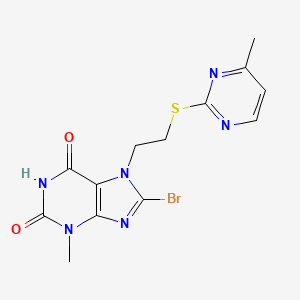

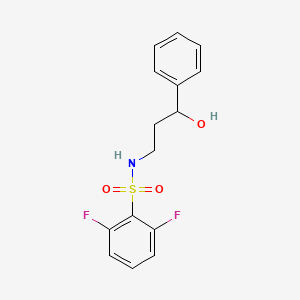

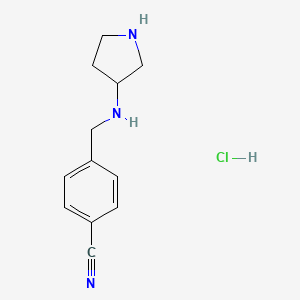

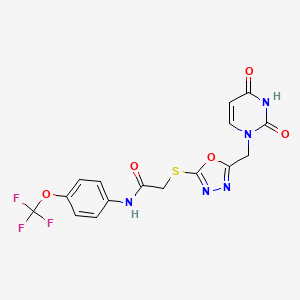

The compound "2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group commonly found in a variety of pharmacologically active compounds. Benzenesulfonamides have been extensively studied due to their role as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. The presence of fluorine atoms and a hydroxy-phenylpropyl moiety in the compound suggests potential for increased activity or specificity towards certain biological targets .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through various methods, including click chemistry, which has been used to incorporate diverse moieties such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl groups . Another approach for synthesizing related structures involves the use of hemiaminal intermediates, which can be reduced to form hydroxyalkyl benzenesulfonamides, important pharmacophoric elements for drug design . Although the specific synthesis of "2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide" is not detailed in the provided papers, these methods could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The X-ray crystal structure of some sulfonamides bound to carbonic anhydrase has provided insights into the factors that govern their inhibitory power . The introduction of fluorine atoms, as seen in the compound of interest, can significantly affect the binding affinity and selectivity due to their electronegativity and size .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions. For instance, they can react with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . The reactivity of these compounds can be further manipulated through the use of powerful reagents like 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride, which can activate thioglycosides for the formation of glycosidic linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The introduction of fluorine atoms can enhance the stability and gas chromatographic properties of these compounds . Additionally, the presence of hydroxy groups can contribute to the antioxidant potential, as seen in some derivatives that have shown high antioxidant activity and potential for treating long-term complications of diabetes mellitus . The permeability of these compounds through biological membranes is also an important property, with some evidence suggesting the existence of an influx mechanism .

科学研究应用

生化评估和抑制研究

- 高亲和力抑制剂: N-(4-苯并噻唑-2-基)苯磺酰胺被发现是犬尿氨酸 3-羟化酶的高亲和力抑制剂,显示出研究神经元损伤后犬尿氨酸途径的病理生理作用的潜力 (S. Röver 等人,1997).

- 碳酸酐酶抑制: 合成了新型苯和四氟苯磺酰胺衍生物,显示出对人碳酸酐酶同工型 I 和 II 的中等效力抑制,以及对肿瘤相关同工型 IX 和 XII 的低纳摩尔/亚纳摩尔抑制 (N. Pala 等人,2014).

合成应用和化学合成

- 氧化交叉偶联: N-(2'-苯基苯基)苯磺酰胺在钯-铜催化剂体系下与丙烯酸酯反应,产率高的衍生物,证明了苯磺酰胺在合成化学中的多功能性 (M. Miura 等人,1998).

- 定向金属化基团 (DMG): 研究重点是苯磺酰胺作为一种强大的 DMG,展示了其在芳基磺酰胺中使用定向邻位金属化 (DoM) 方法进行杂环合成的巨大可能性 (O. Familoni, 2002).

属性

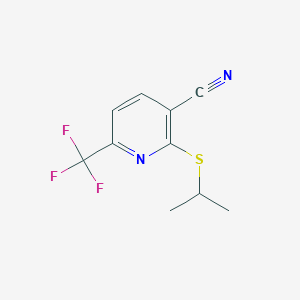

IUPAC Name |

2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3S/c16-12-7-4-8-13(17)15(12)22(20,21)18-10-9-14(19)11-5-2-1-3-6-11/h1-8,14,18-19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCKTKADFZPHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)

![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)